N-(3-chloro-4-methylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Description
The compound N-(3-chloro-4-methylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 3-chloro-4-methylphenyl group linked via a sulfanyl bridge to a 7-fluoro-substituted benzothiadiazine-dioxide heterocycle.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O3S2/c1-9-2-4-11(7-12(9)17)19-15(22)8-25-16-20-13-5-3-10(18)6-14(13)26(23,24)21-16/h2-7H,8H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXPWOLYSDPLSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-chloro-4-methylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide involves several steps. The initial development was carried out by researchers at the University of California-Davis. The synthetic route typically involves the reaction of 3-chloro-4-methylphenylamine with appropriate reagents to introduce the acetamide group, followed by the incorporation of the 7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-ylthio moiety . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
N-(3-chloro-4-methylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro or carbonyl groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the benzothiadiazine scaffold exhibit potential anticancer properties. N-(3-chloro-4-methylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide may serve as a lead compound for developing new anticancer drugs targeting specific cancer cell pathways.
Enzyme Inhibition
The compound's thiadiazine ring suggests possible enzyme inhibition capabilities. Preliminary studies indicate that it may interact with enzymes involved in various metabolic pathways, potentially leading to therapeutic effects in conditions such as metabolic disorders or inflammation.
Antimicrobial Properties
Due to its structural characteristics, the compound may also exhibit antimicrobial properties. Similar compounds have been reported to show effectiveness against various bacterial strains, making this compound a candidate for further investigation in antimicrobial drug development.
Case Studies and Research Findings
Several studies have explored the biological activities of benzothiadiazine derivatives:
- Study on Anticancer Activity : A study demonstrated that certain benzothiadiazine derivatives significantly inhibited the proliferation of cancer cell lines, suggesting that modifications to the structure could enhance efficacy.
- Enzyme Interaction Studies : Research focused on enzyme kinetics showed that benzothiadiazine compounds could act as competitive inhibitors for specific enzymes, providing insights into their mechanism of action.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets in birds. The compound is believed to interfere with metabolic pathways, leading to the disruption of essential physiological processes. This results in the compound’s toxic effects, which are utilized in controlling bird populations .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Acetamide Derivatives
Substituent Effects on the Aromatic Ring
The 3-chloro-4-methylphenyl group distinguishes the target compound from analogs with alternative substituents:
- N-(4-Bromophenyl)acetamide (): The bromine atom at the para position and lack of methyl substitution result in distinct electronic and steric profiles. Bond lengths (e.g., C1–C2: 1.501 Å vs. 1.53 Å in other derivatives) and planarity of the amide group vary slightly due to substituent electronegativity .
Table 1: Substituent Comparison
Heterocyclic Ring Systems
The benzothiadiazine-dioxide moiety in the target compound contrasts with thiadiazole, triazole, or pyrazole rings in analogs:
Table 2: Heterocyclic Ring Comparison
Crystallographic and Conformational Analysis
- Dihedral Angles : In N-substituted 2-arylacetamides (), dihedral angles between aromatic rings range from 44.5° to 77.5°, influencing molecular packing and crystal lattice stability. The target compound’s benzothiadiazine-dioxide system likely enforces a more planar conformation, reducing rotational freedom compared to flexible analogs like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide .
- Hydrogen Bonding : Amide groups in analogs () form R₂²(10) dimers via N–H⋯O interactions. The target’s fluorine and dioxo groups may introduce additional hydrogen-bonding or dipole interactions, altering supramolecular assembly .
Biological Activity
N-(3-chloro-4-methylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a complex organic compound that exhibits diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a benzothiadiazine moiety , which is known for its broad spectrum of biological activities. Its structural components include:
- Chloro-substituted aromatic ring : Enhances lipophilicity and potential interactions with biological targets.
- Sulfanyl linkage : May contribute to enzyme inhibition properties.
- Dioxo-benzothiadiazine derivative : Implicated in various pharmacological activities.
1. Enzyme Inhibition
The presence of the thiadiazine ring suggests that this compound may act as an enzyme inhibitor. Compounds with similar structures have been reported to inhibit various enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and infections.
2. Antimicrobial Activity
Research indicates that benzothiadiazine derivatives possess antimicrobial properties. The compound may exhibit activity against a range of pathogens due to its structural characteristics, which facilitate interaction with microbial enzymes or cellular components.
3. Neuropharmacological Effects
The compound's potential as a positive allosteric modulator of the AMPA receptor has been noted in related studies. This activity suggests possible applications in treating neurological disorders by enhancing synaptic transmission without the excitotoxic effects associated with direct agonists .
Case Studies and Research Findings
A study conducted on similar benzothiadiazine compounds revealed their ability to cross the blood-brain barrier and influence neurotransmitter levels such as acetylcholine and serotonin in the hippocampus. This highlights the potential for this compound to impact cognitive functions and mood regulation .
Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for this compound under varying reaction conditions?
- Methodological Answer : The synthesis typically involves coupling the 3-chloro-4-methylphenylacetamide moiety with a sulfanyl-substituted benzothiadiazin derivative. Key steps include:
- Activation : Use carbodiimide coupling agents (e.g., EDC·HCl) to activate carboxylic acid intermediates .
- Solvent Selection : Dichloromethane or DMF under inert atmospheres to minimize side reactions .
- Catalysis : Triethylamine as a base to facilitate deprotonation and nucleophilic substitution .
Optimization via Design of Experiments (DoE) can systematically vary parameters (temperature, stoichiometry) to maximize yield .
Q. How can spectroscopic and crystallographic methods characterize this compound’s structure?
- Methodological Answer :
- X-ray Crystallography : Resolve molecular conformation and intermolecular interactions. Use SHELXL for refinement, accounting for potential disorder (e.g., rotational flexibility in the sulfanyl group) .
- NMR Spectroscopy : Assign peaks using - and -NMR to confirm regiochemistry and purity. For example, the 7-fluoro substituent on the benzothiadiazin ring will show distinct -NMR shifts .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
Q. What strategies ensure solubility and stability during in vitro assays?
- Methodological Answer :
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Solvent Screening : Test polar aprotic solvents (DMSO, DMF) for solubility. Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers .
-
Stability Studies : Monitor degradation via HPLC under varying pH (4–9) and temperatures (4–37°C) .
Solvent Solubility (mg/mL) Stability (24h, 25°C) Reference DMSO >50 >95% purity retained PBS (pH 7.4) <0.1 Rapid precipitation
Advanced Research Questions
Q. How do computational methods (e.g., DFT, molecular docking) predict interaction mechanisms with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity of the sulfanyl and dioxo groups .
- Molecular Docking : Use AutoDock Vina to model binding to enzymes like elastase. Focus on hydrogen bonding between the acetamide carbonyl and catalytic serine residues .
- MD Simulations : Simulate ligand-protein dynamics (e.g., 100 ns trajectories) to assess binding stability .
Q. How can conformational polymorphism in crystal structures lead to data discrepancies?
- Methodological Answer :
- Crystallographic Analysis : Identify multiple conformers in asymmetric units (e.g., rotational isomers of the benzothiadiazin ring). Use SHELXL’s PART command to refine disorder .
- Energy Calculations : Compare relative stabilities of conformers using Mercury’s conformational toolkit. Dihedral angle mismatches >20° indicate significant polymorphism .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
Q. What experimental approaches validate hypothesized biological targets (e.g., elastase inhibition)?
- Methodological Answer :
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Enzyme Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., MeOSuc-AAPV-AMC for elastase). Include positive controls (e.g., Sivelestat) .
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SAR Studies : Synthesize analogs (e.g., replacing 3-chloro-4-methylphenyl with nitrophenyl) to correlate substituent effects with activity .
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Cellular Models : Test cytotoxicity in human neutrophils to ensure selectivity .
Analog Modification Elastase IC₅₀ (µM) Cytotoxicity (CC₅₀, µM) Reference Parent compound 12.3 ± 1.2 >100 3-Nitrophenyl substitution 8.9 ± 0.8 85.4 ± 4.1
Q. How can reaction path search algorithms optimize novel derivative synthesis?
- Methodological Answer :
- Quantum Chemical Workflows : Use GRRM or SCINE to explore transition states for sulfanyl group functionalization .
- High-Throughput Screening : Couple automated synthesis (e.g., Chemspeed platforms) with real-time LC-MS monitoring .
- Retrosynthetic Planning : Implement AI tools (e.g., ASKCOS) to propose routes for introducing fluorinated benzothiadiazin cores .
Handling Data Contradictions
Q. How should researchers resolve discrepancies between computational predictions and experimental bioactivity?
- Methodological Answer :
- Re-evaluate Force Fields : Adjust partial charges in docking simulations if hydrogen bonding is underestimated .
- Solvent Effects : Include implicit solvent models (e.g., PBS in AutoDock) to account for hydration .
- Experimental Replicates : Conduct dose-response curves in triplicate to confirm outlier results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
